(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid
Overview
Description
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a laboratory chemical with the CAS Number: 874289-14-2. It has a molecular weight of 239.05 and its IUPAC name is 4-[(diethylamino)carbonyl]-3-fluorophenylboronic acid . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is represented by the formula C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 .
Chemical Reactions Analysis
Boronic acids, including “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid”, play a significant role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .
Physical And Chemical Properties Analysis
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere at room temperature .
Safety And Hazards
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of contact, rinse thoroughly with plenty of water and consult a physician .
Future Directions
The future directions for “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” and other boronic acids include their increasing use in approved drugs, biochemical tools, and in the development of therapeutics . They are also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
properties
IUPAC Name |
[4-(diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVVMUOQIUNFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660196 | |
Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid | |
CAS RN |
874289-14-2 | |
Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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